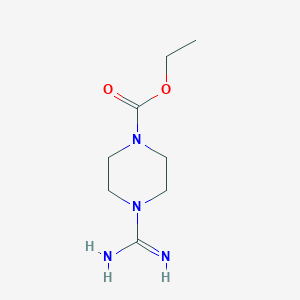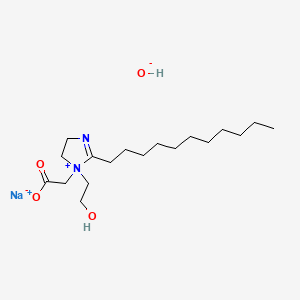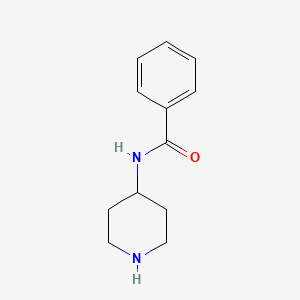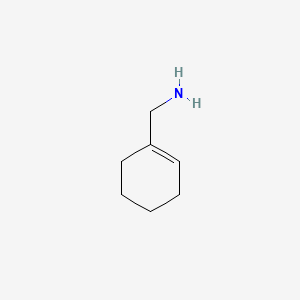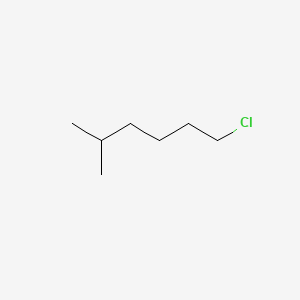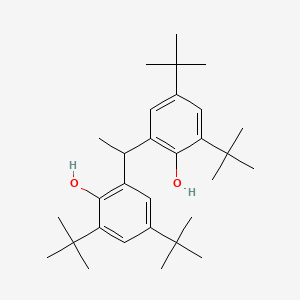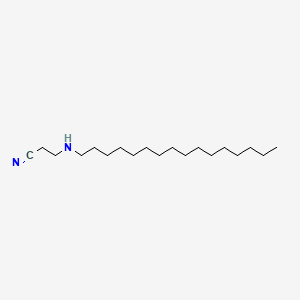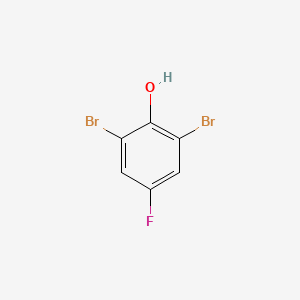
2,6-Dibromo-4-fluorophenol
Übersicht
Beschreibung
2,6-Dibromo-4-fluorophenol is a chemical compound with the CAS Number: 344-20-7 . It has a molecular weight of 269.9 and its IUPAC name is this compound . It is typically stored in an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of 2,6-Dibromophenol involves charging a Schlenk tube with phenol and dichloromethane, followed by N, N-diisopropylamine . N-bromosuccinimide and dichloromethane are then added to another Schlenk tube to dissolve completely and then slowly added to the first Schlenk tube for 3 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3Br2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H . The molecular formula is C6H3Br2FO .Physical And Chemical Properties Analysis
This compound has a density of 2.2±0.1 g/cm^3 . It has a boiling point of 219.5±35.0 °C at 760 mmHg . The vapor pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 47.4±3.0 kJ/mol . The flash point is 86.5±25.9 °C . The index of refraction is 1.616 .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Bonding Characteristics
2,6-Dibromo-4-fluorophenol, as part of the broader family of fluorophenols, has been the subject of research in understanding molecular structures and bonding characteristics. Studies like that by Vajda and Hargittai (1993) have focused on the molecular structure of similar compounds like 2-fluorophenol and 2,6-difluorophenol, using techniques such as electron diffraction in the gas phase to discern molecular geometries and possible intramolecular hydrogen bonds (Vajda & Hargittai, 1993).
Environmental Transformation and Biodegradation
Research has also explored the environmental transformation and biodegradation pathways of fluorophenols. Genthner, Townsend, and Chapman (1989) investigated the anaerobic transformation of phenol to benzoate using isomeric fluorophenols, revealing insights into the metabolic pathways and environmental fate of such compounds (Genthner, Townsend, & Chapman, 1989). This kind of research is crucial for understanding how these compounds interact with and are processed in natural environments.
Fluorescent Chemosensors Development
The development of fluorescent chemosensors is another significant application of fluorophenols. Roy (2021) reviewed various 4-methyl-2,6-diformylphenol (DFP) based compounds, which include structures similar to this compound, for their application in detecting metal ions, anions, and other analytes due to their high selectivity and sensitivity (Roy, 2021).
Safety and Hazards
When handling 2,6-Dibromo-4-fluorophenol, one should avoid breathing dust/fume/gas/mist/vapours/spray . It should only be used outdoors or in a well-ventilated area . Eating, drinking, or smoking when using this product should be avoided . Hands should be washed thoroughly after handling . Protective gloves and eye/face protection should be worn .
Wirkmechanismus
Mode of Action
The mode of action of 2,6-Dibromo-4-fluorophenol involves its interaction with its targets, leading to changes in cellular processes
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known as bromodiphenyl ethers, which contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Biochemische Analyse
Biochemical Properties
2,6-Dibromo-4-fluorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a halogenated building block in organic chemistry reactions . The compound’s bromine and fluorine atoms contribute to its reactivity, allowing it to participate in halogenation reactions and form covalent bonds with biomolecules. These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s halogenated nature allows it to penetrate cell membranes and interact with intracellular targets. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine and fluorine atoms enable it to form strong covalent bonds with specific amino acid residues in enzymes, leading to their inhibition or activation. Additionally, this compound can interact with transcription factors and other regulatory proteins, resulting in alterations in gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where specific dosages result in significant changes in physiological and biochemical parameters. High doses of this compound have been associated with toxicity, including liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of reactive intermediates or metabolites that may exert biological effects. The presence of bromine and fluorine atoms in this compound can influence its metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Its halogenated nature allows it to accumulate in specific cellular compartments, influencing its localization and activity. Studies have shown that this compound can be transported across cell membranes and distributed to different tissues, including the liver, kidneys, and brain .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in subcellular locations can affect its activity and function, leading to changes in cellular processes. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
2,6-dibromo-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAZCUUOWIDAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187969 | |
| Record name | 2,6-Dibromo-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344-20-7 | |
| Record name | 2,6-Dibromo-4-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-4-fluorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 344-20-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dibromo-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromo-4-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Dibromo-4-fluorophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2D5D667PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



